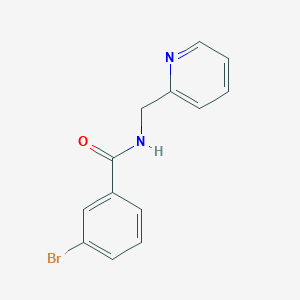

3-bromo-N-(pyridin-2-ylmethyl)benzamide

Description

3-Bromo-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzene ring and a pyridin-2-ylmethyl group attached to the amide nitrogen. This structure combines aromatic and heterocyclic moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science. For example, related brominated benzamides have been synthesized with yields exceeding 80% (e.g., compound 5g in ) and evaluated for biological activities such as kinase inhibition .

Properties

IUPAC Name |

3-bromo-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAICHREYZHSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-aminopyridine. The reaction is carried out under standard condensation conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction can be represented as follows:

3-bromobenzoyl chloride+2-aminopyridine→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Coupling Reactions: The pyridin-2-ylmethyl group can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an N-arylamide derivative.

Scientific Research Applications

3-bromo-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Biological Studies: It can be used as a probe to study biological processes, particularly those involving amide bonds or pyridine-containing molecules.

Mechanism of Action

The mechanism by which 3-bromo-N-(pyridin-2-ylmethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethyl group can facilitate binding to specific sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity for its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) (): Bromine at the 4-position and fluorine at the 3-position introduce distinct electronic effects compared to 3-bromo-N-(pyridin-2-ylmethyl)benzamide. The pyridine ring substitution (6-methyl) may also influence solubility . Yield: 81% (similar to compound 5g in ).

3-Bromo-N-(pyridin-2-yl)benzamide (14) ():

- Lacks the methylene bridge between the pyridine and amide groups, reducing conformational flexibility. This structural simplification may lower molecular weight (310 vs. ~417 for 5g ) and alter pharmacokinetic properties .

- Yield : 73%, suggesting slightly lower efficiency in synthesis compared to methylene-containing analogs.

Heterocyclic Modifications

- Such modifications are critical in antimycobacterial agents, highlighting the role of heterocycles in bioactivity .

Key Physical Properties

Kinase Inhibition

- Compared to this compound, it has higher rotatable bonds (5 vs. 3–4), affecting binding entropy .

- Sulfamoyl Benzamides (): These derivatives act as glucokinase activators via H-bond interactions with Arg63. The absence of a sulfamoyl group in the target compound may limit similar activity .

Neuroleptic Potential

- Benzamide derivatives like amisulpride and tiapride () share structural motifs with the target compound, suggesting possible neuroleptic effects. However, bromine substitution may alter blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.